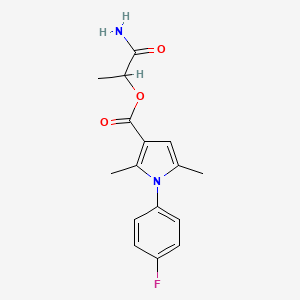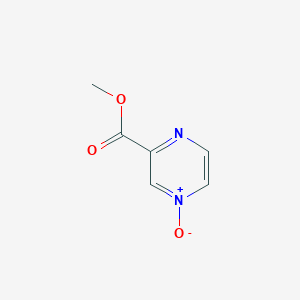![molecular formula C22H19N3O2S B10798600 5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798600.png)
5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-114 is a compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications. It belongs to a class of compounds known for their biological activity, particularly in the field of medicinal chemistry. The compound’s structure and reactivity make it a valuable subject for research in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-114 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The synthetic route often starts with the preparation of a core scaffold, which is then functionalized through various chemical reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of OSM-S-114 is scaled up using optimized synthetic routes that are both cost-effective and environmentally friendly. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The industrial process also includes rigorous purification steps to ensure the final product meets the required standards for use in research and development.
Chemical Reactions Analysis
Types of Reactions
OSM-S-114 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: OSM-S-114 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving OSM-S-114 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
OSM-S-114 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: OSM-S-114 is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which OSM-S-114 exerts its effects involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a cascade of biochemical events that ultimately result in the desired therapeutic effect. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
OSM-S-114 is part of a broader class of compounds that share similar structural features and biological activities. Some of these compounds include:
OSM-S-106: Known for its potent activity against Plasmodium falciparum, the causative agent of malaria.
Uniqueness
What sets OSM-S-114 apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool for researchers looking to explore new therapeutic avenues and develop innovative treatments.
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S/c1-14-11-16(15(2)25(14)18-8-4-3-5-9-18)12-20-21(27)24-22(28-20)23-17-7-6-10-19(26)13-17/h3-13,26H,1-2H3,(H,23,24,27) |
InChI Key |
ASANPQFHMMSZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=NC4=CC(=CC=C4)O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798521.png)
![3-[4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798522.png)
![6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798526.png)
![4-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798528.png)

![4-(6-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798535.png)
![6-(4-Tert-butylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798536.png)
![4,6-Diphenylthieno[3,2-d]pyrimidine](/img/structure/B10798543.png)
![(5Z)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798567.png)

![3-[4-[2-(Dimethylamino)ethoxy]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798577.png)
![(5Z)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798585.png)
![5-[[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798589.png)
![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798593.png)
